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molecular formula C13H10BNO5 B8295498 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid

6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid

Cat. No. B8295498
M. Wt: 271.03 g/mol
InChI Key: WVARFNLPFXGESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461135B2

Procedure details

The title bis-acid compound was prepared by hydrolysis of the corresponding carboxylic acid ethyl ester. Ethyl 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)nicotinate (2.99 g, 10 mmol) was dissolved in freshly opened THF (100 mL), and 1N NaOH (38 mL) was added. The mixture was stirred at room temperature under N2 overnight. Then 6N HCl (6.5 mL) was added, rotary evaporated to remove THF, filtered and washed with water and then hexane. The solid was dried overnight under high vacuum to afford the title bis-acid compound (2.57 g, 9.48 mmol, yield 94.8%) as a slightly brown solid.
[Compound]
Name
carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethyl 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)nicotinate
Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
94.8%

Identifiers

REACTION_CXSMILES
[OH:1][B:2]1[C:6]2[CH:7]=[CH:8][C:9]([O:11][C:12]3[CH:22]=[CH:21][C:15]([C:16]([O:18]CC)=[O:17])=[CH:14][N:13]=3)=[CH:10][C:5]=2[CH2:4][O:3]1.Cl>C1COCC1.[OH-].[Na+]>[OH:1][B:2]1[C:6]2[CH:7]=[CH:8][C:9]([O:11][C:12]3[CH:22]=[CH:21][C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=3)=[CH:10][C:5]=2[CH2:4][O:3]1 |f:3.4|

Inputs

Step One
Name
carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Ethyl 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)nicotinate
Quantity
2.99 g
Type
reactant
Smiles
OB1OCC2=C1C=CC(=C2)OC2=NC=C(C(=O)OCC)C=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
38 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove THF
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OB1OCC2=C1C=CC(=C2)OC2=NC=C(C(=O)O)C=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.48 mmol
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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